N-(4-benzoylphenyl)-4-methoxybenzamide

Description

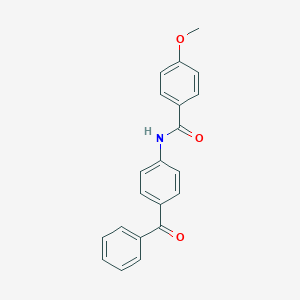

N-(4-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the phenyl ring at the para position and a methoxy substituent on the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between benzoyl-containing anilines and methoxy-substituted benzoyl chlorides, as exemplified in procedures from .

Properties

Molecular Formula |

C21H17NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-4-methoxybenzamide |

InChI |

InChI=1S/C21H17NO3/c1-25-19-13-9-17(10-14-19)21(24)22-18-11-7-16(8-12-18)20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,24) |

InChI Key |

NXWXNRBMJSRGGR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

solubility |

0.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-Benzoylphenyl)-4-Methoxybenzamide and Analogues

Key Observations :

- Substituent Diversity : The position and nature of substituents (e.g., bromo, nitro, alkoxy) influence crystallinity and reactivity. For instance, 4MNB exhibits two molecules per asymmetric unit due to nitro and bromo groups , whereas this compound lacks such steric hindrance, favoring simpler crystallization.

- Synthetic Flexibility : Amide coupling (as in ) is a common method, but alkoxy-substituted derivatives (e.g., 15j) require additional steps like nucleophilic substitution .

Key Observations :

- Receptor Binding : Methoxybenzamide derivatives like 7j and this compound show strong EGFR binding, suggesting a role in cancer therapy . In contrast, 15j’s alkoxy-pyridyl substitution enhances PDE IV inhibition, making it a potent anti-asthmatic agent .

- Stability: N-(6-Aminohexyl)-4-methoxybenzamide exhibits pH-dependent instability, with significant hydrolysis at pH 4.5 , whereas this compound’s stability remains unstudied but likely differs due to bulkier substituents.

Chemical and Physical Properties

Table 3: Stability and Physicochemical Properties

Key Observations :

- Hydrolysis Sensitivity: The aminohexyl chain in N-(6-aminohexyl)-4-methoxybenzamide increases susceptibility to acidic hydrolysis compared to aryl-substituted analogues .

- Lipophilicity : Bulky aryl groups (e.g., benzoylphenyl) likely enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.